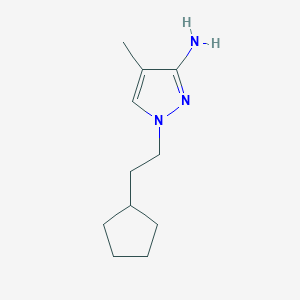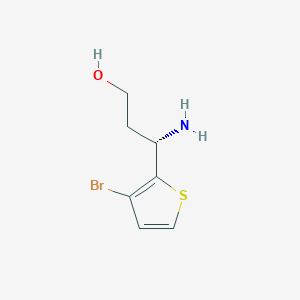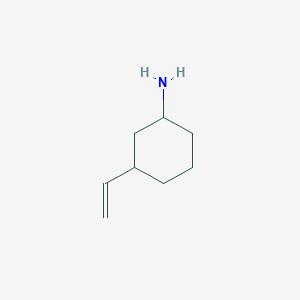
3-Ethenylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylcyclohexan-1-amine is an organic compound with the molecular formula C8H15N It is characterized by a cyclohexane ring substituted with an ethenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone to Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Beckmann Rearrangement: The cyclohexanone oxime undergoes Beckmann rearrangement to form caprolactam.
Hydrolysis: Caprolactam is hydrolyzed to form 3-aminocyclohexanone.
Vinylation: Finally, 3-aminocyclohexanone is subjected to vinylation using acetylene gas in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
3-Ethenylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of amine receptors and neurotransmitter analogs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethenylcyclohexan-1-amine involves its interaction with biological targets such as amine receptors. It can act as a ligand, binding to these receptors and modulating their activity. The molecular pathways involved include signal transduction mechanisms that influence neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Similar structure but lacks the ethenyl group.
3-Cyclohexen-1-amine: Similar structure but with a double bond in the cyclohexane ring.
N-Vinylcyclohexylamine: Similar structure but with the vinyl group attached to the nitrogen atom.
Uniqueness: 3-Ethenylcyclohexan-1-amine is unique due to the presence of both an ethenyl group and an amine group on the cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2 |
Clé InChI |
YUFHIVZCQWFSIJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



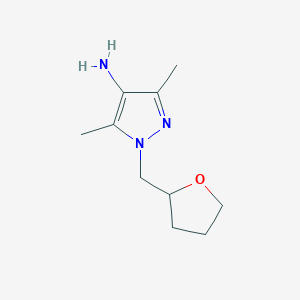
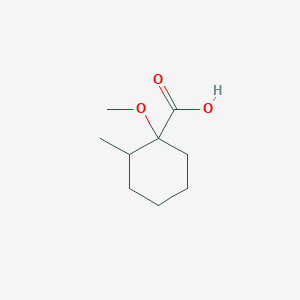
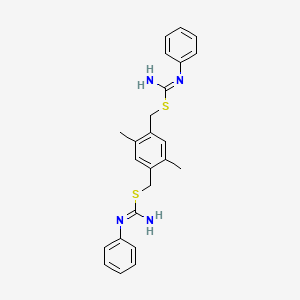
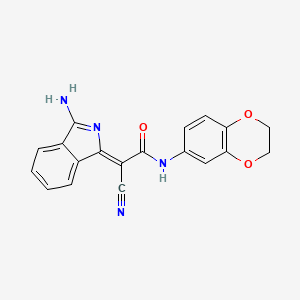
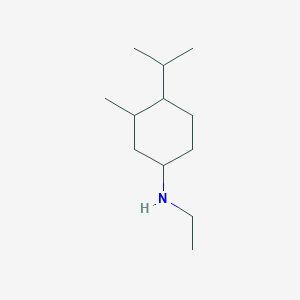
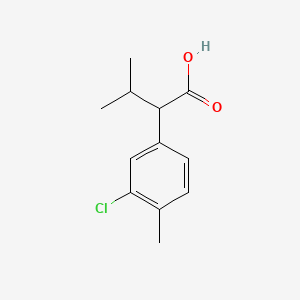
![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
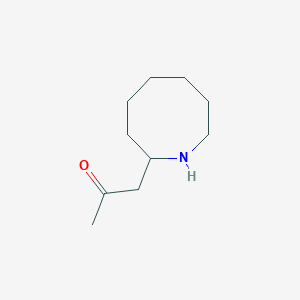
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
